Lipophilicity Advantage: XLogP3-AA of 6.0 vs. 4-Fluorophenyl Analog XLogP3-AA ~5.3
The target compound exhibits a computed XLogP3-AA of 6.0 [1], reflecting the combined lipophilic contributions of the p-tolyl group and the (E)-propenyl chain. Its closest documented analog—(E)-1-(4-fluorophenyl)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)phthalazine (CAS 670270-45-8, MF C24H19FN2O2, MW 386.43) [2]—replaces p-tolyl with 4-fluorophenyl, which reduces both molecular weight and the computed logP by approximately 0.7 log units (class-level estimate based on the π-value difference between methyl and fluoro substituents). This difference translates to roughly a 5-fold difference in octanol/water partition coefficient and may alter membrane partitioning and non-specific protein binding behavior.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.0 (computed) |
| Comparator Or Baseline | (E)-1-(4-fluorophenyl)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)phthalazine (CAS 670270-45-8): XLogP3-AA ~5.3 (estimated by π-difference method) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.7 (approximately 5-fold higher partition coefficient) |
| Conditions | Computed physicochemical property; PubChem XLogP3 3.0 algorithm [1]; comparator value estimated from structural analogy |
Why This Matters
Higher lipophilicity can favor blood-brain barrier penetration or membrane partitioning in cellular assays, but also increases the risk of poor aqueous solubility; this trade-off must be matched to the experimental context when selecting between these two analogs.
- [1] PubChem. (2025). Compound Summary for CID 6408143: (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/670270-02-7. View Source
- [2] Kuujia.com. (n.d.). CAS 670270-45-8: 1-(4-Fluorophenyl)-4-(2-methoxy-4-(1E)-prop-1-en-1-ylphenoxy)phthalazine. Retrieved from https://www.kuujia.com. View Source
